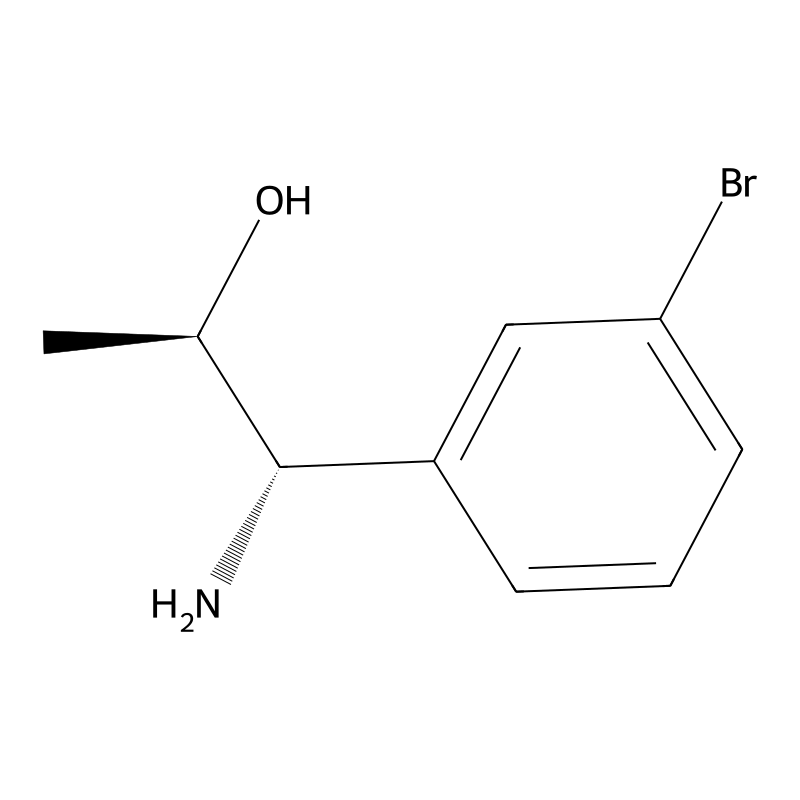

(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol is a chiral compound characterized by the presence of an amino group, a secondary alcohol, and a brominated phenyl ring. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 230.1 g/mol. This compound is notable for its stereochemistry, which contributes to its unique chemical properties and biological activities. The bromophenyl moiety enhances its potential interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using agents such as chromium trioxide or pyridinium chlorochromate.

- Reduction: The compound can be reduced further to yield different derivatives, depending on the reducing agent employed, such as lithium aluminum hydride or catalytic hydrogenation.

- Substitution: The bromine atom can undergo nucleophilic substitution with amines, thiols, or alkoxides under appropriate conditions .

These reactions make the compound a valuable intermediate for synthesizing more complex molecules.

The biological activity of (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol is largely attributed to its structural features. Research indicates that it can interact with various biological macromolecules, potentially modulating enzyme activity and influencing receptor interactions. The amino group enhances its capacity to form hydrogen bonds, which is crucial for binding to biological targets. This property suggests potential therapeutic applications in drug development .

The synthesis of (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol typically involves several steps:

- Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and nitroethane.

- Nitroaldol Reaction: A nitroaldol reaction (Henry reaction) occurs between 3-bromobenzaldehyde and nitroethane to form a nitroalcohol intermediate.

- Reduction: The nitro group in the intermediate is reduced to an amino group using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

- Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques such as crystallization with chiral resolving agents or chiral chromatography .

(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol has diverse applications across various fields:

- Medicinal Chemistry: It serves as a chiral building block in the synthesis of biologically active compounds.

- Pharmaceutical Research: Its potential as a modulator of enzyme activity makes it relevant in drug development efforts targeting specific diseases .

Studies on the interactions of (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol with biological systems have shown that it can modulate enzyme activity and receptor binding. Its structural characteristics allow it to engage in hydrogen bonding and π–π interactions with target proteins, which are critical for understanding its pharmacological roles and therapeutic potential .

(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol can be compared with several structurally similar compounds based on their functional characteristics:

These comparisons highlight the uniqueness of (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol concerning its structural features and potential applications in medicinal chemistry.